4-[2-(2-chlorophenyl)acetyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide

Catalog No.
S7342671
CAS No.
M.F
C19H21ClN4O2
M. Wt
372.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(2-chlorophenyl)acetyl]-N-(3-methylpyridin-4-...

Product Name

4-[2-(2-chlorophenyl)acetyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide

IUPAC Name

4-[2-(2-chlorophenyl)acetyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide

Molecular Formula

C19H21ClN4O2

Molecular Weight

372.8 g/mol

InChI

InChI=1S/C19H21ClN4O2/c1-14-13-21-7-6-17(14)22-19(26)24-10-8-23(9-11-24)18(25)12-15-4-2-3-5-16(15)20/h2-7,13H,8-12H2,1H3,(H,21,22,26)

InChI Key

QNIPVNMGXHKOJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3Cl
4-[2-(2-chlorophenyl)acetyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide (CP-945598) is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic properties. In this paper, we aim to provide a comprehensive overview of CP-945598, including its definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
CP-945598 is a synthetic compound that belongs to the family of piperazine derivatives and has been investigated for its therapeutic properties. According to the PubChem database, the chemical formula of CP-945598 is C24H25ClN4O2, and it has a molecular weight of 442.93 g/mol. CP-945598 is a selective, high-affinity antagonist of the cannabinoid receptor type 1 (CB1) and has shown potential as an analgesic and anti-inflammatory agent.
CP-945598 is a white to off-white crystalline powder that is slightly soluble in water and methanol. Its melting point is reported to be between 168-170°C. The compound has a LogP value of 4.43 and a pKa value of 7.59, indicating that it is a weak base. Its solubility, LogP, and pKa values have implications for its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME) in vivo.
The synthesis of CP-945598 involves a multistep process, including the condensation of 2-chlorobenzoyl chloride with N-(3-methylpyridin-4-yl) piperazine, followed by the reaction of the resulting intermediate with 2.4-difluoroaniline. The final product is obtained by recrystallization from a suitable solvent. The purity of CP-945598 can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Several analytical methods have been reported for the determination of CP-945598 in biological samples, including HPLC with ultraviolet (UV) detection, HPLC with mass spectrometry (MS) detection, and GC-MS. These methods have been used to quantify the compound in plasma, brain tissue, and other biological matrices.
CP-945598 has been shown to have potent CB1 antagonistic activity both in vitro and in vivo. It acts as a competitive antagonist of CB1 receptors and has been found to inhibit CB1 receptor-mediated activation of adenylyl cyclase. This compound has also been shown to possess anti-inflammatory and analgesic properties in animal models.
The effects of CP-945598 on toxicity and safety have been evaluated in preclinical studies. Acute toxicity studies have shown that CP-945598 is well tolerated up to 500 mg/kg, with no observed signs of toxicity. Chronic toxicity studies have not yet been conducted.
CP-945598 has been used in various scientific experiments as a research tool to investigate the physiological and pathological roles of CB1 receptors in the brain and body. This compound has also been used in studies on the effects of CB1 receptor modulation on pain and inflammation.
CP-945598 is a promising compound that has shown potential as a therapeutic agent for the treatment of pain and inflammation. However, further research is needed to fully elucidate its biological effects and to determine its safety in humans.
CP-945598 has potential implications in various fields of research and industry, including drug discovery, neurobiology, and pharmacology. In drug discovery, this compound may serve as a lead compound for the development of novel CB1 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties. In neurobiology, CP-945598 may be used to study the endocannabinoid system and its role in the modulation of synaptic transmission and plasticity. In pharmacology, CP-945598 may be used to study the effects of CB1 receptor modulation on metabolic homeostasis and appetite regulation.
One limitation of CP-945598 is its lack of selectivity for CB1 receptors. Furthermore, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo. Future directions for research on CP-945598 include the development of more potent and selective CB1 receptor antagonists, the exploration of its potential therapeutic applications, and the investigation of its safety in humans.
CP-945598 is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic properties. Although there is still a long way to go before this compound can be used as a therapeutic agent in humans, CP-945598 has shown promising results in preclinical studies. Further research is needed to fully elucidate its biological effects and to determine its safety in humans.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

372.1353036 g/mol

Monoisotopic Mass

372.1353036 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-27-2023

Explore Compound Types